molecular formula C16H20F3NO B12236389 (2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B12236389
M. Wt: 299.33 g/mol
InChI Key: RQLFJJCDZUGODM-UHFFFAOYSA-N
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Description

(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopentane ring fused with a pyrrole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Addition of the Methanol Group: The final step involves the addition of a methanol group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the phenyl ring to a cyclohexyl ring using hydrogenation.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of cyclohexyl derivatives

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-{[4-(Trifluoromethyl)phenyl]methyl}-cyclopentanol): Similar structure but lacks the pyrrole ring.

    (2-{[4-(Trifluoromethyl)phenyl]methyl}-pyrrolidin-3-yl)methanol: Similar structure but with a pyrrolidine ring instead of a cyclopentane ring.

Uniqueness

(2-{[4-(Trifluoromethyl)phenyl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is unique due to the combination of its trifluoromethyl group, cyclopentane ring, and pyrrole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C16H20F3NO

Molecular Weight

299.33 g/mol

IUPAC Name

[2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)13-5-3-12(4-6-13)8-20-9-14-2-1-7-15(14,10-20)11-21/h3-6,14,21H,1-2,7-11H2

InChI Key

RQLFJJCDZUGODM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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